![molecular formula C14H9N3O4 B1400867 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile CAS No. 1010100-21-6](/img/structure/B1400867.png)
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile
Overview
Description
The compound “2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile” is a derivative of 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
Based on a study, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involved several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of the compound is represented by the InChI code1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18)
. This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .
Scientific Research Applications
Development of Thalidomide-based PROTACs
This compound is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Rapid Conjugation with Carboxyl Linkers
The presence of an amine group in this compound allows for rapid conjugation with carboxyl linkers through peptide coupling reactions . This makes it useful in the synthesis of complex molecules .
Linker Attachment via Reductive Amination
This compound is amenable for linker attachment via reductive amination . Reductive amination is a method of introducing an amine group into a molecule, which is a key step in the synthesis of many pharmaceuticals .
Building Block for Protein Degrader Library
This compound serves as a basic building block for making a protein degrader library . Protein degraders are a new class of drugs that work by inducing the body’s natural protein degradation machinery to remove specific proteins from cells .
Targeted Protein Degradation
This compound is used in targeted protein degradation, a new approach to drug discovery . This involves designing small molecules that can bind to disease-causing proteins and trigger their degradation .
Impact of Linker Length on the Activity of PROTACs
This compound can be used to study the impact of linker length on the activity of PROTACs . The length of the linker connecting the two parts of a PROTAC molecule can significantly affect its activity .
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is the cereblon protein . This protein plays a crucial role in various cellular processes, including cell proliferation and differentiation .
Mode of Action
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile interacts with its target, the cereblon protein, to modulate its function . This interaction leads to changes in the activity of the protein, which can result in altered cellular processes .
Biochemical Pathways
The interaction of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile with the cereblon protein affects various biochemical pathways. These include pathways involved in cell proliferation and differentiation . The downstream effects of these changes can lead to alterations in cellular function and behavior .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile’s action include changes in cell proliferation and differentiation . These changes can have significant effects on the overall behavior and function of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4H2,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGORSCXGJUEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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